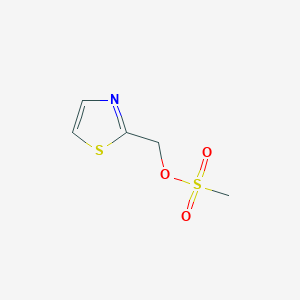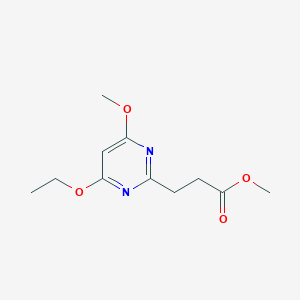
1,3-Thiazol-2-ylmethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazol-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C5H7NO3S2. It is a derivative of methanesulfonic acid and thiazole, and it is known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazol-2-ylmethyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with thiazol-2-ylmethanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of methanesulfonic acid thiazol-2-ylmethyl ester often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazol-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Thiazol-2-ylmethanol.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Thiazol-2-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methanesulfonic acid thiazol-2-ylmethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The thiazole ring provides additional reactivity, allowing for diverse chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid methyl ester
- Thiazol-2-ylmethanol
Uniqueness
1,3-Thiazol-2-ylmethyl methanesulfonate is unique due to the presence of both the methanesulfonic acid and thiazole moieties. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C5H7NO3S2 |
|---|---|
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
1,3-thiazol-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO3S2/c1-11(7,8)9-4-5-6-2-3-10-5/h2-3H,4H2,1H3 |
Clave InChI |
ZWUZXULMZBZFHY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=NC=CS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1-ethyl-1H-indol-3-yl)-1-methyl-ethyl]carbamic acid ethyl ester](/img/structure/B8327271.png)







![7-Fluoro-imidazo[2,1-b]-benzthiazole-2-methanol](/img/structure/B8327345.png)

